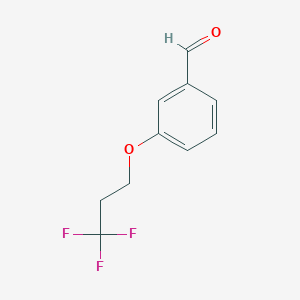







|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].S(C1C=CC(C)=CC=1)(OO[CH2:15][CH2:16][C:17]([F:20])([F:19])[F:18])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[F:18][C:17]([F:20])([F:19])[CH2:16][CH2:15][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
130.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
|
Name
|
3,3,3-trifluoropropoxy tosylate
|
|
Quantity
|
143 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OOCCC(F)(F)F)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
147.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1430 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
a magnetic stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
reflux for 4 h under argon atmosphere
|
|
Duration
|
4 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the reaction mixture under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Pour the concentrated mixture over 1N sodium hydroxide (2145 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stir for 30 min
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extract with dichloromethane (2145 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Decant the organic layer
|
|
Type
|
WASH
|
|
Details
|
wash with 1N sodium hydroxide (2145 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
After separation
|
|
Type
|
WASH
|
|
Details
|
wash the organic layer successively twice by 1 L water (pH aqueous phase=7)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over 30 g magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporate the dichloromethane organic layer to dryness under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CCOC=1C=C(C=O)C=CC1)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.254 mol | |
| AMOUNT: MASS | 55.4 g | |
| YIELD: PERCENTYIELD | 47.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |